2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3,5-dimethoxyphenyl)acetamide 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 951618-03-4
VCID: VC6685062
InChI: InChI=1S/C23H23N5O5/c1-26-13-19-21(25-26)22(30)28(12-15-7-5-4-6-8-15)23(31)27(19)14-20(29)24-16-9-17(32-2)11-18(10-16)33-3/h4-11,13H,12,14H2,1-3H3,(H,24,29)
SMILES: CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC(=C3)OC)OC)CC4=CC=CC=C4
Molecular Formula: C23H23N5O5
Molecular Weight: 449.467

2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

CAS No.: 951618-03-4

Cat. No.: VC6685062

Molecular Formula: C23H23N5O5

Molecular Weight: 449.467

* For research use only. Not for human or veterinary use.

2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3,5-dimethoxyphenyl)acetamide - 951618-03-4

Specification

CAS No. 951618-03-4
Molecular Formula C23H23N5O5
Molecular Weight 449.467
IUPAC Name 2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,5-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C23H23N5O5/c1-26-13-19-21(25-26)22(30)28(12-15-7-5-4-6-8-15)23(31)27(19)14-20(29)24-16-9-17(32-2)11-18(10-16)33-3/h4-11,13H,12,14H2,1-3H3,(H,24,29)
Standard InChI Key FMOQMWGRDWNPIW-UHFFFAOYSA-N
SMILES CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC(=C3)OC)OC)CC4=CC=CC=C4

Introduction

Key Features:

  • Pyrazolo[4,3-d]pyrimidine Core: A bicyclic structure combining pyrazole and pyrimidine rings.

  • Substituents:

    • Benzyl group at position 6.

    • Methyl group at position 2.

    • Acetamide side chain with a dimethoxyphenyl substitution.

Such structural elements are often associated with pharmacological properties, including enzyme inhibition and receptor modulation.

Potential Biological Activities

Compounds containing pyrazolo[4,3-d]pyrimidine frameworks have been studied for various therapeutic applications:

  • Enzyme Inhibition: These compounds can act as inhibitors of kinases or phosphodiesterases due to their ability to mimic purines.

  • Anti-inflammatory Properties: Similar structures have shown activity against inflammatory pathways by targeting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer Activity: Pyrazolo[4,3-d]pyrimidines are explored for their cytotoxic effects on cancer cell lines.

Synthetic Pathways

The synthesis of such compounds typically involves:

  • Formation of the pyrazolo[4,3-d]pyrimidine ring system through cyclization reactions.

  • Functionalization at specific positions using alkylation or acylation reactions.

  • Introduction of the benzyl and dimethoxyphenyl groups via nucleophilic substitution or coupling reactions.

Analytical Characterization

To confirm the structure and purity of the compound, the following techniques are commonly employed:

  • NMR Spectroscopy (1H and 13C): To determine the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Infrared Spectroscopy (IR): To identify functional groups like amides and aromatic rings.

  • X-ray Crystallography: For precise structural elucidation if crystalline material is available.

Applications and Future Research

Given its structure, this compound could be investigated for:

  • Drug Development: As a lead molecule for targeting specific enzymes or receptors.

  • Structure-Activity Relationship (SAR) Studies: To optimize biological activity by modifying substituents.

  • Molecular Docking Studies: To predict binding affinity with target proteins.

Data Table (Hypothetical Example)

PropertyValue/Description
Molecular FormulaC21H20N4O4
Molecular Weight~392 g/mol
SolubilityLikely soluble in DMSO and ethanol
Biological Target (Predicted)Kinases, COX/LOX enzymes
Potential ApplicationsAnti-inflammatory, anticancer

If more detailed information about this specific compound becomes available from reliable sources, further insights into its synthesis, characterization, and biological activities could be provided.

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